N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring distinctive structural elements such as a thiophene ring, a pyrazole ring, and a trifluoromethyl benzenesulfonamide moiety. These components lend unique properties to the compound, making it an intriguing subject for scientific research across various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. The process begins with the preparation of the thiophene ring and the pyrazole ring, which are then linked via an ethyl spacer. The final step involves the sulfonation of the trifluoromethylbenzene ring to attach the sulfonamide group.
Key steps include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.
Construction of Pyrazole Ring: Involves the cyclocondensation of hydrazines with 1,3-diketones.
Linking of Rings: Requires the use of alkylating agents to form the ethyl linkage.
Sulfonation and Coupling: The trifluoromethylbenzene undergoes sulfonation, followed by coupling with the linked thiophene-pyrazole structure.
Industrial Production Methods
In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesizers may be employed to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiophene and pyrazole rings.
Reduction: The reduction processes can affect the sulfonamide and trifluoromethyl groups.
Substitution: Both electrophilic and nucleophilic substitutions can occur, primarily at the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of reagents like hydrogen peroxide or KMnO4.
Reduction: Catalytic hydrogenation or the use of lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts reagents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The products depend on the reaction type, but typical outcomes include:
Oxidized forms with ketone or hydroxyl groups.
Reduced forms with simplified aromatic structures.
Substituted derivatives with varying functional groups attached to the rings.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for more complex molecules due to its functional group diversity.
Biology
Its structure allows it to interact with biological molecules, making it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
Industry
In materials science, the compound's thermal and chemical stability make it suitable for use in advanced polymers and coatings.
Mechanism of Action
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, where it can inhibit or activate biological pathways. The thiophene and pyrazole rings allow it to form stable complexes with these targets, while the trifluoromethyl group enhances its binding affinity and metabolic stability.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
These alternatives differ primarily in the heterocyclic ring attached to the pyrazole and the nature of their substituents, which can affect their reactivity and application potential.
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)20-7-9-22-8-6-14(21-22)15-5-2-10-25-15/h1-6,8,10-11,20H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCGAVLCBLFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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